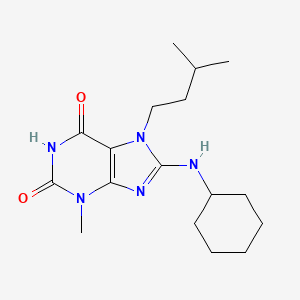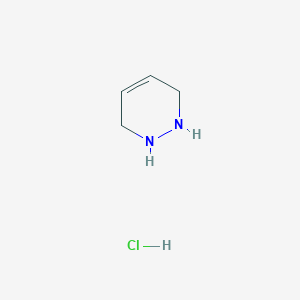![molecular formula C12H20BFO3Si B2543021 {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid CAS No. 2377608-27-8](/img/structure/B2543021.png)
{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a boronic acid derivative with a tert-butyldimethylsilyl (TBDMS) group . The TBDMS group is often used in organic chemistry as a protective group for alcohols .
Chemical Reactions Analysis
Boronic acids are known to undergo a variety of reactions, including coupling reactions with halides or pseudohalides in the presence of a transition metal catalyst . The TBDMS group can be removed under mildly acidic conditions or with fluoride ions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Similar compounds are often oils or low-melting solids . They may be sensitive to moisture, as both boronic acids and silyl ethers can hydrolyze in the presence of water .Scientific Research Applications
Boronic Acid Clusters and Frameworks
Boronic acid clusters are foundational in creating new open-framework compounds with potential applications in catalysis and nonlinear optics. These clusters can form layered and three-dimensional structures, exhibiting photoluminescence and second harmonic generation. Such properties suggest their use in display and lighting devices, underscoring the versatility of boronic acid derivatives in material science (Lin & Yang, 2011).
Medical Diagnostics and Treatment
The boron dipyrrin platform, known as BODIPY, highlights the role of boronic acid derivatives in medical diagnostics and treatment. BODIPY and its functionalized forms are used in the modification of drug micro- and nanocarriers to improve therapeutic effects, particularly in cancer treatment. Additionally, their integration into drug carriers enables real-time in vitro and in vivo imaging, showcasing the biomedical applications of boronic acid derivatives (Marfin et al., 2017).
Boronic Acid Drugs
The use of boronic acids in drug discovery has seen a significant increase, with several boronic acid drugs approved by regulatory bodies. These compounds enhance the potency and pharmacokinetic profiles of drugs, demonstrating the therapeutic potential of boronic acid derivatives (Plescia & Moitessier, 2020).
Multifunctional Applications
Boronic acid derivatives, such as 2-aminoethyldiphenyl borinate, act as modulators in various systems of the human body, suggesting their potential as drug precursors. Their effects on the immune, cardiovascular, gastrointestinal, and nervous systems highlight the multifunctional applications of boronic acid derivatives in developing therapeutic tools (Rosalez et al., 2019).
Environmental Applications
Boronic acid derivatives are also instrumental in environmental applications, such as the removal of boron from seawater in desalination processes. Their ability to effectively remove boron species highlights the environmental significance of boronic acid derivatives in addressing water contamination and purification challenges (Tu et al., 2010).
Mechanism of Action
Future Directions
The use of boronic acids and silyl ethers in organic synthesis is a well-established field with many applications, including in the synthesis of pharmaceuticals and complex natural products . Future research may focus on developing new reactions involving these compounds, or on improving the efficiency and selectivity of existing reactions.
properties
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13(15)16)11(14)8-9/h6-8,15-16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARGCEYGIOTKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BFO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2542940.png)
![3,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2542941.png)

![1-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2542948.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2542951.png)
![1-(benzo[d]isoxazol-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide](/img/structure/B2542953.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2542960.png)
![ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate](/img/structure/B2542961.png)